molecular formula C11H17N3O2 B14624736 N-(5-tert-Butyl-1,2-oxazol-3-yl)-N'-prop-2-en-1-ylurea CAS No. 55807-68-6

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N'-prop-2-en-1-ylurea

Cat. No.: B14624736
CAS No.: 55807-68-6
M. Wt: 223.27 g/mol
InChI Key: CQZLTVFGASCJPF-UHFFFAOYSA-N
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Description

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea is a synthetic organic compound characterized by the presence of an oxazole ring substituted with a tert-butyl group and a urea moiety linked to a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole-3-carboxylic acid with propenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to a more saturated structure.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazole compounds, and urea derivatives with different functional groups.

Scientific Research Applications

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea involves its interaction with specific molecular targets and pathways. The oxazole ring and urea moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propenyl group linked to the urea moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.

Properties

CAS No.

55807-68-6

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-prop-2-enylurea

InChI

InChI=1S/C11H17N3O2/c1-5-6-12-10(15)13-9-7-8(16-14-9)11(2,3)4/h5,7H,1,6H2,2-4H3,(H2,12,13,14,15)

InChI Key

CQZLTVFGASCJPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NCC=C

Origin of Product

United States

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